

Topic: 1-Ethynylcyclopropan-1-amine: Synthesis and Characterization

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Compound of Interest

Compound Name: *1-Ethynylcyclopropan-1-amine*

Cat. No.: *B1442550*

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Abstract

1-Ethynylcyclopropan-1-amine is a highly valuable, yet underexplored, building block in modern medicinal chemistry. Its structure combines the conformational rigidity and metabolic stability of a cyclopropane ring with the versatile reactivity of a terminal alkyne.[1][2][3] This unique combination makes it an attractive scaffold for the design of novel therapeutic agents, serving as a bioisostere for larger, more flexible groups and as a key intermediate for fragment-based drug discovery.[4][5] This guide provides a comprehensive overview of a robust synthetic strategy for accessing this compound and details the essential analytical techniques required for its unambiguous characterization. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize, validate, and deploy this potent chemical tool in their drug development programs.

Strategic Importance in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates is a proven strategy for optimizing pharmacokinetic and pharmacodynamic properties. The cyclopropane moiety, in particular, offers several distinct advantages:

- Enhanced Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to enzymatic oxidation compared to their aliphatic counterparts, often leading to improved metabolic stability.[3]

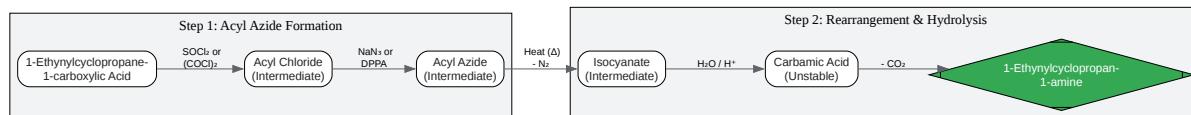
- Improved Binding Potency: The rigid, three-dimensional structure of the cyclopropane scaffold reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[3]
- Novel Chemical Space: As a "bioisostere" for common motifs like gem-dimethyl groups or double bonds, it allows for the exploration of novel chemical space while maintaining key binding interactions.[5]

The terminal alkyne group complements these features by providing a versatile functional handle. It is a cornerstone of "click chemistry," enabling the efficient and specific covalent linking of molecular fragments via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a technique widely used in lead discovery and optimization.[6] The combination of these two functionalities in **1-ethynylcyclopropan-1-amine** creates a powerful building block for constructing complex and biologically active molecules.

Recommended Synthetic Pathway: The Curtius Rearrangement

While several methods exist for the synthesis of primary amines from carboxylic acids, the Curtius rearrangement offers a reliable and scalable route to **1-ethynylcyclopropan-1-amine** from its corresponding carboxylic acid precursor, 1-ethynylcyclopropane-1-carboxylic acid.[7][8][9][10] This method is often preferred over alternatives like the Schmidt or Hofmann rearrangements due to its milder conditions and avoidance of highly toxic or hazardous reagents like hydrazoic acid.[11][12][13]

The overall strategy involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal rearrangement to an isocyanate intermediate. This highly reactive species is then hydrolyzed to furnish the target primary amine.[8][14][15]

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Caption: Workflow for the synthesis of **1-Ethynylcyclopropan-1-amine** via Curtius Rearrangement.

Detailed Experimental Protocol

Objective: To synthesize **1-ethynylcyclopropan-1-amine** hydrochloride from **1-ethynylcyclopropane-1-carboxylic acid**.

Part A: Acyl Azide Formation

- Acid Chloride Formation: To a solution of 1-ethynylcyclopropane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the cessation of gas evolution.
- Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
- Acyl Azide Synthesis: Dissolve the crude acyl chloride in a solvent like acetone or THF. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C.
- Stir the biphasic mixture vigorously for 1-2 hours at 0 °C.

Part B: Rearrangement and Hydrolysis

- **Isocyanate Formation:** Carefully extract the acyl azide into an organic solvent like toluene. After drying the organic layer, heat the solution to 80-100 °C. The rearrangement to the isocyanate is accompanied by the evolution of nitrogen gas.^[8] The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
- **Hydrolysis to Amine:** Once the rearrangement is complete, cool the solution. Add an aqueous acid solution (e.g., 3M HCl) and heat the mixture under reflux for several hours to hydrolyze the isocyanate.
- Upon cooling, the amine product will be in the aqueous layer as its hydrochloride salt. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
- **Isolation:** The final product, **1-ethynylcyclopropan-1-amine** hydrochloride, can be isolated by removing the water under reduced pressure or by precipitation.

Self-Validating System Note: Each step of this protocol has clear indicators of success. Gas evolution in the first step, the disappearance and appearance of characteristic IR peaks in the rearrangement, and the final formation of a water-soluble salt all serve as internal checks for the reaction's progress and success.

Comprehensive Characterization

Unambiguous structural confirmation is critical. The following analytical data are expected for **1-ethynylcyclopropan-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information.

Technique	Expected Chemical Shift (δ , ppm)	Signal Pattern	Assignment
^1H NMR	~2.5 - 3.0	Singlet (1H)	Acetylenic proton (-C \equiv CH)
Variable (typically broad)	Singlet (2H)	Amine protons (-NH ₂)	
~0.8 - 1.5	Multiplets (4H)	Cyclopropyl protons (-CH ₂ CH ₂ -)	
^{13}C NMR	~80 - 90	Singlet	Quaternary alkynyl carbon (C \equiv CH)
~70 - 80	Singlet	Terminal alkynyl carbon (C \equiv CH)	
~30 - 40	Singlet	Quaternary cyclopropyl carbon (C-NH ₂)	
~10 - 20	Singlet	Methylene cyclopropyl carbons (-CH ₂ CH ₂ -)	

Note: Chemical shifts are approximate and can vary based on solvent and, for the amine protons, concentration and temperature. Data is based on typical ranges for these functional groups.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups, particularly during reaction monitoring.

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
~3300 (sharp, strong)	C-H Stretch	Terminal Alkyne (-C≡C-H)[16] [18]
~3300-3500 (medium, broad)	N-H Stretch	Primary Amine (-N-H ₂)[19]
~2120 (sharp, weak)	C≡C Stretch	Alkyne (-C≡C-)[16][18]
~1600	N-H Bend	Primary Amine (-NH ₂)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

- Molecular Ion (M⁺): For the free base (C₅H₇N), the molecular ion peak is expected at m/z = 81. In accordance with the Nitrogen Rule, the odd nominal mass is indicative of a molecule containing an odd number of nitrogen atoms.[20] For the hydrochloride salt, the compound may be observed as the protonated molecule [M+H]⁺ at m/z = 82.
- Expected Fragmentation: Common fragmentation pathways may include the loss of the ethynyl group (M-25) or cleavage of the cyclopropane ring.

Conclusion

1-Ethynylcyclopropan-1-amine is a building block of significant potential for medicinal chemists. The synthetic route detailed in this guide, centered on the robust Curtius rearrangement, provides a practical and scalable method for its preparation. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. By providing this foundational knowledge, we anticipate that this guide will facilitate the broader adoption and application of this versatile scaffold in the pursuit of novel therapeutics.

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